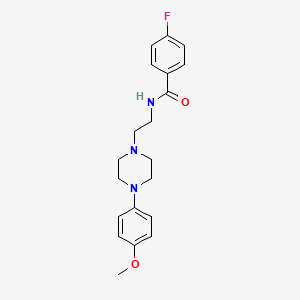

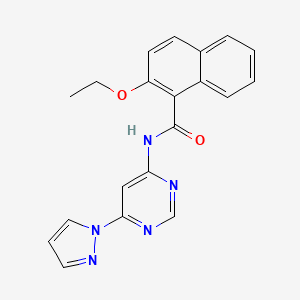

![molecular formula C13H18N2O4S2 B2426395 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896375-18-1](/img/structure/B2426395.png)

8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom. They possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds and are found within natural compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of a related compound, 2,8-Diazaspiro[4.5]decane, has a molecular formula of CHN, an average mass of 140.226 Da, and a monoisotopic mass of 140.131348 Da .Chemical Reactions Analysis

The Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyran bearing a siloxy group at the C4 position led to the highly functionalized spiro[4.5]decane in good yield as a single diastereomer .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2,8-Diazaspiro[4.5]decane, include a molecular formula of CHN, an average mass of 140.226 Da, and a monoisotopic mass of 140.131348 Da .Scientific Research Applications

Asymmetric Total Synthesis

The compound is used in the asymmetric total synthesis strategies of halichlorine and pinnaic acid . These two marine alkaloids bearing a 6-azaspiro [4.5]decane skeleton demonstrate a wide range of biological effects .

Synthesis of Halichlorine

Halichlorine is a marine alkaloid isolated from the black sponge Halichondria okadai Kadota . It selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1), and can be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases .

Synthesis of Pinnaic Acid

Pinnaic acid is another marine alkaloid that was isolated from the Okinawan bishell Pinna muricata . It was found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro .

Anticancer Activity

The compound has been used in the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds . These synthesized compounds have shown moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

Synthesis of Thiazolopyrimidine

The compound is used in the synthesis of thiazolopyrimidine . Thiazolopyrimidines are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Synthesis of 1,3,4-Thiadiazoles

1-Thia-4-azaspiro[4.5]decane is used in the synthesis of 1,3,4-thiadiazoles . These compounds are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects .

These are just a few of the many potential applications of “8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane”. The compound’s unique structure and potentially valuable biological activity have prompted strong synthetic interest, making it a research focus in recent years .

Future Directions

Mechanism of Action

Target of Action

The primary target of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds, such as 2,8-diaza-spiro[45]decane derivatives, have been found to exhibit biological activity as inhibitors of FGFR4, vanin-1 enzyme, and 17β-HSD1 .

Mode of Action

The exact mode of action of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4It’s worth noting that similar compounds have been found to interact with their targets to inhibit their function . For instance, as FGFR4 inhibitors, they could potentially block the signaling pathway of this receptor, which plays a crucial role in cell proliferation and differentiation .

Biochemical Pathways

For instance, as FGFR4 inhibitors, they could potentially affect the FGFR signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds have been found to exhibit biological activity, including the inhibition of fgfr4, which could potentially lead to the suppression of cell proliferation and differentiation .

properties

IUPAC Name |

1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S2/c1-11(16)14-6-4-13(5-7-14)15(8-9-19-13)21(17,18)12-3-2-10-20-12/h2-3,10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIAAZCSTCOCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

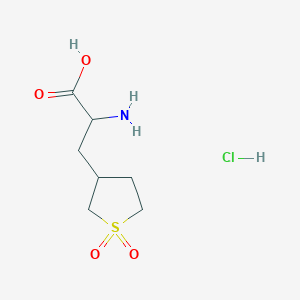

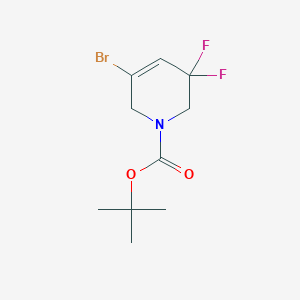

![6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile](/img/structure/B2426314.png)

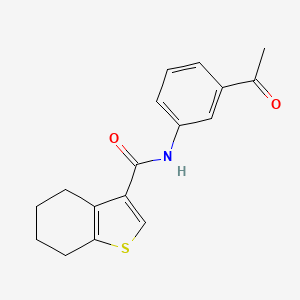

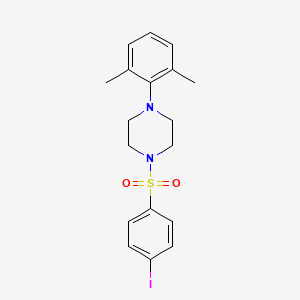

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426319.png)

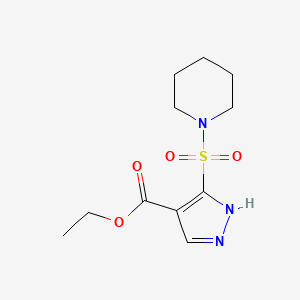

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)

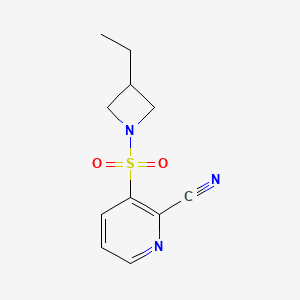

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)

![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)